N,N-Dimethylsulfamide

Descripción

Contextualization within the Broader Class of Sulfamide (B24259) Compounds

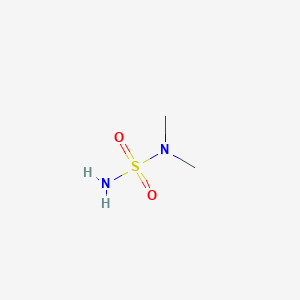

N,N-Dimethylsulfamide belongs to the sulfamide class of compounds, which are characterized by a central sulfuryl group (SO₂) bonded to two nitrogen atoms. What distinguishes this compound is the presence of two methyl groups attached to one of the nitrogen atoms. ontosight.ai This specific substitution pattern imparts unique physical and chemical properties that differentiate it from unsubstituted sulfamide (H₂NSO₂NH₂) and other sulfamide derivatives. The presence of the dimethylamino group influences its solubility, reactivity, and biological interactions.

Historical Perspectives on the Research Trajectory of this compound

Historically, research into this compound has been linked to its role as a versatile reactant in organic synthesis. chemicalbook.com Early studies likely focused on its preparation and basic chemical characterization. One of the common synthesis methods involves the reaction of sulfuryl chloride with dimethylamine (B145610) in the presence of a base like triethylamine (B128534). ontosight.ai Another route is the direct alkylation of unsubstituted sulfamide using methylating agents such as methyl iodide or dimethyl sulfate. Over time, the scope of research has expanded significantly, driven by the discovery of its relevance in other scientific domains.

Significance in Modern Chemical and Environmental Science

In recent years, the significance of this compound has grown considerably, particularly in environmental science. It has been identified as a major and persistent degradation product of certain fungicides, such as tolylfluanid (B52280) and dichlofluanid (B1670457). chemicalbook.comdtu.dknih.govnih.gov This has led to its detection in groundwater and surface water, raising concerns about water quality. nih.govacs.org A critical aspect of its environmental impact is its potential to act as a precursor for the formation of N-nitrosodimethylamine (NDMA), a carcinogenic compound, during water treatment processes that involve ozonation. chemicalbook.comnih.govacs.org This transformation has spurred extensive research into its fate and removal during drinking water treatment. nih.govacs.orgacs.org

In the realm of chemical synthesis, this compound continues to be a valuable building block. It is utilized in various chemical reactions, including copper-catalyzed aza-Friedel-Crafts reactions to prepare N-sulfonylbenzaldimines. chemicalbook.com Its derivatives are also explored for their potential in pharmaceutical applications. ontosight.aiontosight.ai

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₈N₂O₂S | ontosight.aibiosynth.com |

| Molecular Weight | 124.16 g/mol | biosynth.comchemicalbook.com |

| Melting Point | 95-97 °C | biosynth.com |

| Boiling Point | 216.9 °C (predicted) | biosynth.com |

| Solubility | Soluble in water and most organic solvents. Sparingly soluble in acetone, DMSO, and methanol. | ontosight.ai |

| pKa | 10.4 | acs.org |

| XLogP3-AA | -1.2 | nih.gov |

| SMILES | CN(C)S(=O)(=O)N | biosynth.comnih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[methyl(sulfamoyl)amino]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O2S/c1-4(2)7(3,5)6/h1-2H3,(H2,3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHAHUAQAJVBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074735 | |

| Record name | N,N-Dimethylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3984-14-3 | |

| Record name | N,N-Dimethylsulfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003984143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethylsulfamoyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH49VX43K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N,n Dimethylsulfamide and Its Derivatives

Direct Synthesis Strategies for N,N-Dimethylsulfamide

The direct synthesis of this compound (DMS) can be achieved through several routes, each with its own set of advantages and challenges. A common and established method involves the reaction of sulfuryl chloride with dimethylamine (B145610). ontosight.ai This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid formed as a byproduct. ontosight.ai

Another approach to synthesizing sulfamides is through the reaction of sulfamoyl chloride with amines. For this compound, this would involve a stepwise substitution of the chlorine atoms in sulfamoyl chloride with methylamine. A significant challenge in this method is controlling the degree of methylation to achieve the desired disubstituted product selectively.

More specialized methods have also been reported. For instance, this compound can be prepared from commercial dimethylsulfamoyl chloride and aqueous ammonia. wiley-vch.de Additionally, nitration of sulfamide (B24259) derivatives followed by further reactions can also yield this compound.

Interactive Data Table: Comparison of Direct Synthesis Methods for this compound

| Starting Materials | Reagents | Key Features |

| Sulfuryl chloride, Dimethylamine | Triethylamine | Common and established method. ontosight.ai |

| Sulfamoyl chloride, Methylamine | - | Stepwise substitution, requires control of methylation. |

| N,N-Dimethylsulfamoyl chloride, Aqueous ammonia | - | Utilizes a commercially available starting material. wiley-vch.de |

Synthesis of this compound Derivatives via N,N-Dimethylsulfamoyl Chloride

N,N-Dimethylsulfamoyl chloride is a versatile and widely used reagent for the synthesis of a diverse range of this compound derivatives. sigmaaldrich.comontosight.ai This key intermediate allows for the introduction of the N,N-dimethylsulfamoyl group onto various molecular scaffolds.

The primary application of N,N-dimethylsulfamoyl chloride is in the synthesis of sulfonamides through its reaction with primary and secondary amines. sigmaaldrich.com This reaction is fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. For example, it has been used to synthesize aminotetralin-derived sulfamides with potential anticancer and acetylcholinesterase inhibitory activities. sigmaaldrich.comresearchgate.net The reaction of N,N-dimethylsulfamoyl chloride with substituted 1-aminotetralins in the presence of triethylamine yields the corresponding sulfamide derivatives. researchgate.net

Furthermore, N,N-dimethylsulfamoyl chloride can react with alcohols and carboxylic acids to form sulfamates and sulfamoyl amides, respectively. sigmaaldrich.com An example is its use in the esterification/amidation between carboxylic acids and alcohols/amines. sigmaaldrich.com The synthesis of N,N-dimethyl-N'-(4-glycylphenyl)sulfamide hydrochloride involves the reaction of N-[4-(bromoacetyl)phenyl]-N',N'-dimethylsulfamide with hexamethylenetetramine followed by hydrolysis. prepchem.com

The reaction conditions for using N,N-dimethylsulfamoyl chloride are generally mild, often carried out at room temperature or slightly elevated temperatures. researchgate.netprepchem.com The choice of solvent and base is crucial for optimizing the reaction yield and purity of the product. Dichloromethane and triethylamine are commonly employed for these transformations. researchgate.netprepchem.com

Interactive Data Table: Examples of this compound Derivatives Synthesized from N,N-Dimethylsulfamoyl Chloride

| Reactant | Product | Application/Significance | Reference |

| Substituted 1-aminotetralins | Aminotetralin-derived sulfamides | Anticancer and acetylcholinesterase inhibitors | sigmaaldrich.comresearchgate.net |

| 5,6-dimethoxybenzimidazole | 1-(N,N-Dimethylsulfamoyl)-5,6-dimethoxybenzimidazole | Synthesis of benzimidazole (B57391) derivatives | prepchem.com |

| 3-(dimethylamino)propylamine | N-(2-(dimethylamino)propyl)-N,N-Dimethyl-sulfamide | Antimicrobial compounds | google.com |

| Gramine | N,N-dimethylarylsulfonamides | Nematicidal agents | nih.gov |

Catalytic Approaches in this compound Derivative Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to more efficient, selective, and environmentally friendly reactions. In the context of this compound derivatives, various catalytic systems have been developed to facilitate their synthesis.

Metal-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed for the N-arylation of sulfamides. nih.gov A dual-catalytic system using an iridium photosensitizer and a nickel precatalyst has been developed for the N-arylation of sulfamides with aryl bromides under visible light irradiation at room temperature. nih.gov This method complements traditional palladium-mediated approaches. N,N-dimethyl aryl sulfamates, synthesized from N,N-dimethylsulfamoyl chloride, are important intermediates in Suzuki-Miyaura cross-coupling reactions.

Other Catalytic Systems:

Phase-transfer catalysts , such as tetrabutylammonium (B224687) bromide (TBAB), have been shown to enhance the reaction rates and yields in biphasic systems by improving the contact between the sulfamide and methylating agents.

Nano-Ru/Fe3O4 has been utilized as a magnetic nanocatalyst for the direct coupling of sulfonamides and alcohols. This domino dehydrogenation-condensation-hydrogenation sequence offers a green route to sulfonamides with water as the only byproduct. acs.org

Iodine-catalyzed Ritter-type C-H amination of N-alkylsulfamides has been reported, enabling the synthesis of 1,3-diamines. researchgate.net

Scandium(III) triflate has been used to catalyze the direct synthesis of N-unprotected ketimines from ketones, which can then be used in subsequent reactions to form nitrogen-containing compounds. organic-chemistry.org

These catalytic methods often lead to higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional stoichiometric approaches.

Green Chemistry Principles in Sulfamide Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of sulfamides to minimize environmental impact and improve sustainability. Key strategies include the use of environmentally benign solvents, solvent-free reactions, and the development of catalytic methods that reduce waste.

A significant advancement in green sulfamide synthesis is the use of water as a solvent . sci-hub.sersc.org Facile and environmentally benign methods for synthesizing sulfonamides have been developed using water as the reaction medium at room temperature. sci-hub.se These methods often involve controlling the pH with a base like sodium carbonate and allow for easy product isolation through filtration after acidification, resulting in excellent yields and purity without the need for further purification. rsc.org

Solvent-free (neat) reaction conditions represent another important green methodology. sci-hub.se The synthesis of N-alkyl and N-arylsulfonamides has been achieved by reacting primary and secondary amines with arylsulfonyl chlorides at room temperature without any solvent. sci-hub.se

Microwave-assisted synthesis and ultrasound-assisted synthesis are also being explored as green techniques. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. Ultrasound has been used in the synthesis of arylsulfonamide derivatives of cyclic arylguanidines, providing an efficient and ecological method.

The development of catalytic systems, as discussed in the previous section, is inherently a green approach as it reduces the amount of reagents required and often allows for milder reaction conditions. The use of recyclable magnetic nanocatalysts, for example, further enhances the green credentials of the synthetic process. acs.org

Mechanistic Investigations of N,n Dimethylsulfamide Reactivity

Degradation Pathways and Transformation Product Identification

The degradation of N,N-Dimethylsulfamide is highly dependent on the specific oxidants present. While direct oxidation by some common water treatment chemicals is ineffective, the presence of halogens, particularly in conjunction with ozone, initiates a complex series of reactions leading to the formation of NDMA and other byproducts.

Direct ozonation of this compound at neutral pH is a slow process and does not produce NDMA. acs.orgnih.gov The transformation of DMS into NDMA during ozonation is contingent upon the presence of bromide. acs.orgnih.goveeer.org This process results in a yield of approximately 30-50% of DMS being converted to NDMA. nih.gov The remaining oxidized nitrogen is primarily converted to nitrate (B79036), with observed yields of around 39%. acs.orgacs.org

The formation of NDMA from this compound during ozonation is a bromide-catalyzed process. acs.orgnih.goveeer.org The mechanism proceeds as follows:

Ozone oxidizes bromide ions present in the water to form hypobromous acid (HOBr). acs.orgnih.gov

HOBr then halogenates the primary amine nitrogen of DMS to form a brominated intermediate, Br-DMS. acs.orgacs.org

This Br-DMS intermediate is then transformed by ozone into NDMA and nitrate. acs.orgnih.gov This reaction releases the bromide ion, allowing it to participate in the catalytic cycle again. acs.orgnih.gov

The formation of NDMA is also observed during the ozonation of DMS in the presence of hypochlorous acid, albeit with a lower yield of 20-30%. acs.orgnih.gov

A critical step in the formation of NDMA from the brominated DMS intermediate is an intramolecular rearrangement. acs.orgacs.orgnih.gov Following the reaction of the Br-DMS⁻ anion with ozone, an oxygenated intermediate is formed. acs.org This intermediate is unstable and can undergo a rapid intramolecular rearrangement. acs.org Quantum chemical studies suggest this rearrangement involves the formation of a complex that resembles a nitrosyl bromide (BrNO) molecule and a dimethylaminosulfinate fragment. researchgate.net This complex then rapidly decomposes, with one pathway leading to the exothermic formation of NDMA through the extrusion of sulfur dioxide. acs.orgacs.orgnih.gov Another competing pathway is an entropy-driven reaction that leads to non-NDMA products. acs.org

Influence of Environmental Factors on Reaction Mechanisms (e.g., pH, Presence of Anions)

Environmental factors, particularly pH and the presence of specific anions, play a significant role in the reaction mechanisms of this compound.

The pH of the water is a critical factor influencing the speciation of DMS and its intermediates, which in turn affects their reactivity. acs.org this compound has a pKa of 10.4, meaning that under typical drinking water conditions (pH 6-8), it exists predominantly in its neutral, less reactive form. acs.org However, the small fraction of the deprotonated DMS⁻ anion present is highly reactive towards hypobromous acid. acs.org Similarly, the brominated intermediate, Br-DMS, has a pKa of approximately 9.0, meaning that at neutral pH, a portion of it will be in the deprotonated, highly reactive Br-DMS⁻ form, which readily reacts with ozone. acs.orgresearchgate.net The formation of NDMA from the reaction of nitrite (B80452) with dimethylamine (B145610) (DMA) is also pH-dependent, with the highest yields observed between pH 7 and 8. eeer.org

The presence of anions, most notably bromide, is the primary driver for NDMA formation from DMS during ozonation. acs.orgnih.goveeer.org Bromide acts as a catalyst, being oxidized by ozone to HOBr, which then initiates the reaction cascade leading to NDMA, and is subsequently regenerated. acs.orgnih.gov The presence of hypochlorous acid can also lead to NDMA formation, though less efficiently than the bromide-catalyzed pathway. acs.orgnih.gov

Environmental Chemistry and Fate of N,n Dimethylsulfamide

Environmental Occurrence and Distribution in Aqueous Matrices

N,N-Dimethylsulfamide has been detected in various aqueous environments, including groundwater, surface water, and drinking water. nih.govresearchgate.netacs.orgnih.gov Studies in Germany have reported typical concentrations of DMS in groundwaters ranging from 100 to 1000 ng/L and in surface waters from 50 to 90 ng/L. nih.govresearchgate.netacs.org A study analyzing over 600 water samples in the Rhine and Ruhr region of Germany found measurable amounts of DMS in approximately 65% of the samples, with concentrations reaching up to 63 µg/L. nih.gov In Denmark, DMS was the most frequently detected pesticide metabolite in drinking water wells in 2020. dtu.dkdtu.dk As of March 2018, analyses of 1747 waterworks in Denmark showed that about 18% of 3333 DMS analyses contained a detected amount of the pesticide, with 2.5% exceeding the drinking water quality standard. geusbulletin.org The widespread occurrence of DMS is attributed to its high mobility and persistence in the environment. dtu.dkdtu.dk

Origins as a Degradation Product of Agrochemicals

DMS is a known degradation product of the fungicides tolylfluanid (B52280) and dichlofluanid (B1670457). dtu.dkgeusbulletin.orgresearchgate.net These parent compounds hydrolyze in water to form intermediate metabolites, N,N-Dimethyl-N'-(4-methylphenyl)sulfamide (DMST) from tolylfluanid and N,N-dimethyl-N'-phenylsulfamide (DMSA) from dichlofluanid. researchgate.netnih.govau.dkau.dknih.gov Both DMST and DMSA can further degrade to form the more stable and mobile DMS. researchgate.netnih.govau.dk Tolylfluanid and dichlofluanid can completely hydrolyze to their respective primary metabolites within 24 hours in coastal water. researchgate.netau.dknih.gov While DMSA primarily transforms into DMS through abiotic processes, DMST undergoes biodegradation to form DMS, with a reported half-life of 5.78 days. researchgate.netnih.govau.dk Recent research has also identified the fungicide cyazofamid (B129060) as another source of DMS. dtu.dkresearchgate.net

Environmental Persistence and Mobility in Soil and Water Systems

This compound is characterized as a Persistent and Mobile Organic Compound (PMOC). dtu.dkdtu.dk Its high mobility is a key factor in its widespread detection in groundwater, as it leaches readily through soil. dtu.dkdtu.dkresearchgate.net The persistence of DMS is significant, with degradation half-life in topsoil ranging from 41 to 1325 days. dtu.dkresearchgate.netresearchgate.net Deeper in the soil profile, under aerobic conditions in clayey till, the degradation half-life can be even longer, ranging from 653 to 2990 days. dtu.dk In anaerobic conditions found in clayey till and sandy aquifer material, no significant degradation has been observed. dtu.dk This persistence, coupled with its mobility, allows DMS to travel from agricultural fields and other sources into groundwater aquifers that may be used for drinking water. dtu.dkdtu.dk Even though the use of tolylfluanid, a parent compound, ended in Denmark in 2007, DMS was still the most frequently detected pesticide metabolite in drinking water wells there in 2020, highlighting its long-term persistence. researchgate.netdtu.dkdtu.dkresearchgate.net

Formation of N-Nitrosodimethylamine (NDMA) in Water Treatment Processes

A significant concern regarding the presence of this compound in water sources is its potential to form N-nitrosodimethylamine (NDMA), a potent carcinogen, during water treatment processes, particularly ozonation. nih.govresearchgate.netacs.orgacs.orgacs.org During ozonation, approximately 30-50% of DMS can be converted to NDMA. nih.govresearchgate.netacs.org

The reaction of DMS with ozone alone is slow. acs.orgresearchgate.net However, the presence of bromide ions (Br⁻) acts as a catalyst, significantly increasing the rate of NDMA formation. acs.orgresearchgate.net Ozone oxidizes bromide to hypobromous acid (HOBr), which then reacts with DMS to form a brominated intermediate (Br-DMS). acs.orgresearchgate.net This intermediate is then rapidly transformed by ozone into NDMA and nitrate (B79036), releasing the bromide ion to continue the catalytic cycle. acs.orgresearchgate.net In the presence of bromide, the yield of NDMA from DMS can be as high as 54%. acs.orgresearchgate.net Hypochlorous acid can also promote the formation of NDMA from DMS during ozonation, though with a lower yield of 20-30%. researchgate.net

Conventional water treatment methods like activated carbon filtration, flocculation, and UV irradiation are not effective at removing DMS. researchgate.netacs.org While nanofiltration shows limited removal efficiency, the NDMA formed from DMS can be partially removed by subsequent biologically active treatment steps like sand or activated carbon filtration, as NDMA is biodegradable. nih.govresearchgate.netacs.org Disinfection with hypochlorous acid (chlorination) degrades DMS but does not form NDMA. nih.govresearchgate.netacs.org

Ecotoxicological Research Focus on this compound

Ecotoxicological research on this compound has been driven by its widespread presence in the environment and its role as a precursor to the carcinogen NDMA. researchgate.netacs.org Studies have focused on understanding its fate and transport in soil and water systems, including its degradation pathways and mobility. dtu.dkdtu.dkresearchgate.net A significant area of research has been the investigation of its transformation into NDMA during water treatment, particularly the kinetics and mechanisms of this reaction. acs.orgresearchgate.netbohrium.com The development of sensitive analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), has been crucial for detecting and quantifying DMS in various environmental matrices at low concentrations. nih.govresearchgate.net Ecotoxicity studies have also been conducted, for instance, on soil organisms like springtails, to assess the potential environmental impact of this compound. ipmcenters.org

Medicinal Chemistry Applications of N,n Dimethylsulfamide Scaffolds and Derivatives

Sulfamide (B24259) Moiety as a Privileged Scaffold in Drug Discovery

The sulfamide moiety, H2NSO2NH2, and its derivatives are recognized as a "privileged scaffold" in the field of drug discovery. researchgate.netnih.govnortheastern.edu This designation stems from their versatile binding capabilities and their presence in a multitude of biologically active compounds. researchgate.netnih.gov The structural diversity achievable with sulfamides, allowing for up to four different substituents on the two nitrogen atoms, makes them highly adaptable for targeting a wide range of biological molecules. researchgate.net This adaptability has led to their incorporation into numerous FDA-approved drugs for treating a variety of conditions, including viral infections, cancer, and inflammatory diseases. researchgate.netnih.gov

Sulfonamide-based compounds, a class to which N,N-dimethylsulfamide belongs, have been a cornerstone of medicinal chemistry since the discovery of Prontosil in the 1930s. researchgate.netnih.gov Their utility is rooted in their ability to act as hydrogen-bond donors and acceptors, facilitating interactions with biological targets. researchgate.net This characteristic has been exploited in the design of inhibitors for various enzymes, including carbonic anhydrases and proteases. researchgate.net The development of novel synthetic strategies continues to expand the library of sulfamide derivatives, offering new avenues for the discovery of therapeutic agents. researchgate.net

The negative perception of sulfonamides due to "sulfa allergies" has been a topic of discussion among medicinal chemists. However, systematic analyses have not found a definitive link between the presence of a sulfonamide moiety and an increased risk of certain adverse reactions for all drugs containing this group. researchgate.net This suggests that the focus should be on the properties of the entire molecule rather than solely on the presence of the sulfamide scaffold. researchgate.net

Exploration of Biological Activities of this compound Derivatives

This compound and its derivatives have demonstrated a broad spectrum of biological activities, making them a significant area of interest in medicinal chemistry. nanobioletters.comresearchgate.net These compounds have been investigated for their potential as antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting agents. nanobioletters.comontosight.ai The diverse applications underscore the versatility of the this compound scaffold in the development of new therapeutic agents. ontosight.ai

Antimicrobial Research

Derivatives of this compound have been a subject of antimicrobial research, with studies demonstrating their potential against various pathogens. nanobioletters.comresearchgate.net Research has shown that certain sulfamide derivatives exhibit activity against Gram-negative bacteria, such as Acinetobacter baumannii, a significant cause of hospital-acquired infections. nanobioletters.comresearchgate.net For instance, compounds like 3-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethyl sulfamide and 3-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethyl sulfamide have shown inhibitory effects on the growth of A. baumannii. nanobioletters.comresearchgate.net

However, the effectiveness of these derivatives can be specific. Some studies have reported a lack of activity against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and fungal species such as Candida albicans and Candida parapsilosis. nanobioletters.comresearchgate.net This highlights the need for further investigation to understand the structure-activity relationships that govern their antimicrobial spectrum. The development of new synthetic methods is crucial for creating a diverse library of derivatives to screen for broader and more potent antimicrobial activity. the-microbiologist.com

Table 1: Antimicrobial Activity of select this compound Derivatives

| Compound/Derivative | Target Organism | Activity | Reference |

| 3-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethyl sulfamide | Acinetobacter baumannii | Zone of inhibition observed | researchgate.net |

| 3-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethyl sulfamide | Acinetobacter baumannii | Zone of inhibition observed | researchgate.net |

| Sulfamide derivatives | MRSA, C. albicans, C. parapsilosis | No significant activity | nanobioletters.comresearchgate.net |

Anti-inflammatory Research

The this compound scaffold has been incorporated into molecules designed to have anti-inflammatory properties. nih.gov The rationale behind this is the structural similarity to dimethyl sulfoxide (B87167) (DMSO), which has known anti-inflammatory uses. Research has explored the synthesis of hybrid molecules that combine the sulfamide moiety with other pharmacophores to target key mediators of inflammation. nih.gov

One study detailed the synthesis of amide-sulfamide derivatives designed as CXCR4 antagonists. nih.gov The compound N-(4-(((4-fluorophenyl)sulfonamido)methyl)benzyl)-4-((pyrimidin-2-ylamino)methyl)benzamide, for example, demonstrated the ability to reduce ear swelling and decrease the number of inflammatory cells in a mouse model. nih.gov Molecular docking studies suggested that the sulfonamide group in these derivatives forms crucial hydrogen bonds with amino acid residues in the target protein, contributing to their anti-inflammatory effect. nih.gov

Anticancer Research

This compound derivatives have emerged as a promising area of anticancer research. ontosight.aifrontiersin.org In vitro studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, including human lung, breast, and cervical cancer cells. frontiersin.orgd-nb.info

One notable example is the novel pyrazole (B372694) derivative, N,N-dimethyl-N'-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)azanesulfonamide (PCW-1001), which has shown antitumor and radiosensitizing activities in breast cancer models. frontiersin.org This compound was found to induce apoptosis and regulate genes involved in the DNA damage response. frontiersin.org Another study synthesized a series of thioureido-benzenesulfonamides and evaluated their cytotoxic activity against various cancer cell lines, with some compounds showing notable efficacy. d-nb.info For instance, certain derivatives displayed IC50 values in the micromolar range against human lung cancer (A549), cervical cancer (HeLa), and colorectal cancer (Lovo) cell lines. d-nb.info

Table 2: Anticancer Activity of select this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N,N-dimethyl-N'-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)azanesulfonamide (PCW-1001) | Breast Cancer | Not specified | frontiersin.org |

| n-heptane thiourea (B124793) derivative | A549 (Lung) | 29.12 - 114.28 (as µg/ml) | d-nb.info |

| n-heptane thiourea derivative | HeLa (Cervical) | 35.63 - 93.42 (as µg/ml) | d-nb.info |

| n-heptane thiourea derivative | Lovo (Colorectal) | 39.83 - 148.33 (as µg/ml) | d-nb.info |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Hyaluronidase)

The sulfamide moiety is a well-established zinc-binding group, making its derivatives potent inhibitors of metalloenzymes, particularly carbonic anhydrases (CAs). semanticscholar.orgmdpi.comopenaccessjournals.com CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. openaccessjournals.com

Derivatives of this compound have been designed and synthesized as selective CA inhibitors. For example, a series of N-substituted-p-D-glucosamine derivatives incorporating benzenesulfonamides were developed as inhibitors of human carbonic anhydrase IX (hCA IX), a tumor-associated isoform. semanticscholar.org One of the most potent compounds in this series, compound 7f, exhibited an IC50 of 10.01 nM against hCA IX. semanticscholar.org Other studies have explored five-membered heterocyclic sulfonamides, which have shown significant inhibitory activity against various CA isoforms, including CA I, CA II, and CA IX, with inhibition constants in the nanomolar range. mdpi.com The design of these inhibitors often involves a "tail approach," where different chemical groups are attached to the primary sulfonamide scaffold to achieve isoform selectivity. mdpi.com

Table 3: Carbonic Anhydrase Inhibition by select Sulfonamide Derivatives

| Compound/Derivative | Target Isoform | Inhibition Constant (KI) or IC50 | Reference |

| Compound 7f (N-substituted-p-D-glucosamine derivative) | hCA IX | IC50 = 10.01 nM | semanticscholar.org |

| Five-membered heterocyclic sulfonamides | CA I | KI = 3–12 nM | mdpi.com |

| Five-membered heterocyclic sulfonamides | CA II | KI = 0.20–5.96 nM | mdpi.com |

| Five-membered heterocyclic sulfonamides | CA IX | KI = 3–45 nM | mdpi.com |

Antimalarial Activity Studies

The quest for new antimalarial drugs has led to the investigation of various chemical scaffolds, including those containing the sulfamide group. nih.gov The rationale is to develop compounds that are effective against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Research in this area has involved the synthesis of hybrid molecules that combine a known antimalarial pharmacophore, such as the 7-chloroquinoline (B30040) core, with a sulfonamide moiety. nih.gov A series of N-(2-((7-chloroquinolin-4-yl)amino)alkyl)benzenesulfonamides were synthesized and tested against a chloroquine-resistant strain of P. falciparum. nih.gov While specific data for this compound derivatives in this context is limited in the provided search results, the broader success of sulfonamides in antimalarial drug discovery suggests that this compound could be a valuable building block for designing new antimalarial agents. nih.gov Further studies are needed to explore the potential of this compound derivatives specifically in this therapeutic area.

Other Therapeutic Potentials (e.g., Neutrophil Migration Inhibition)

Beyond their established roles, derivatives of this compound are being explored for a variety of other therapeutic applications. One notable area of investigation is their potential to inhibit neutrophil migration, a key process in inflammation. For instance, certain this compound derivatives have shown potent oral inhibitory activity on interleukin-1 (IL-1) induced neutrophil migration. researchgate.net The inflammatory response in many diseases is characterized by the accumulation of activated neutrophils, which are guided by chemotactic cytokines. frontiersin.org The ability of a compound to interfere with this process could have significant therapeutic benefits.

Research has shown that inhibiting neutrophil migration is a viable anti-inflammatory strategy. frontiersin.org For example, peptides derived from the chemokine CXCL9 have been demonstrated to inhibit neutrophil migration in vivo by interfering with glycosaminoglycan interactions, which are crucial for establishing a chemotactic gradient. frontiersin.org While not directly this compound derivatives, these studies highlight the principle of targeting neutrophil migration. The observation that specific this compound-containing compounds can achieve this effect points to a promising avenue for the development of novel anti-inflammatory agents. researchgate.net

Furthermore, the inhibition of neutrophil migration has been observed in other contexts. Low-molecular-mass glycopeptides from nontypeable Haemophilus influenzae have been found to inhibit neutrophil migration towards chemotactic factors. This suggests that various molecular structures can achieve this biological effect. The SUMOylation inhibitor TAK-981 has also been shown to significantly reduce fMLP-driven neutrophil migration in vitro and inhibit neutrophil tissue infiltration in vivo, indicating that interference with cellular signaling pathways that control migration is a valid therapeutic approach. mdpi.com The this compound scaffold, therefore, represents a valuable starting point for designing specific and potent inhibitors of this critical inflammatory process.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR studies have been crucial in identifying key structural features that govern their biological activity. These studies involve systematically modifying the chemical structure of a molecule and assessing the impact on its therapeutic effects. rsc.org

In the development of selective NKCC1 inhibitors, SAR studies revealed the importance of the substituents on the sulfonamide nitrogen and an attached alkyl chain. acs.org For example, combining an n-octyl chain with the this compound group resulted in a significant increase in inhibitory effect, comparable to the activity of bumetanide. acs.org In contrast, derivatives with a shorter n-butyl chain showed decreased potency. acs.org This highlights that the lipophilicity and size of the alkyl chain are critical for activity. Furthermore, replacing one of the methyl groups on the sulfamide with a hydrogen (N-methyl sulfonamide) led to a marked decrease in inhibitory activity, emphasizing the importance of the N,N-dimethyl substitution for this particular target. acs.org

Similarly, in the context of antimalarial drug discovery, SAR studies on a series of compounds, including those with potential sulfamide moieties, showed that small changes to substituents on a core scaffold could dramatically affect potency and selectivity. nih.gov For example, modifications to an ether substituent on a phenyl ring were made to reduce inhibition of a human kinase (Haspin) while maintaining antiplasmodial potency. nih.gov

The versatility of the sulfamide group allows for the introduction of up to four different substituents on the two nitrogen atoms, providing extensive opportunities for structural diversification. researchgate.net This makes the this compound scaffold a valuable component in drug design, allowing for fine-tuning of a compound's properties to achieve the desired biological profile. researchgate.net The systematic exploration of these structural variations is essential for developing potent and selective therapeutic agents. nih.govvietnamjournal.ru

Table 1: SAR of this compound Derivatives as NKCC1 Inhibitors acs.org

| Compound | R Group (Alkyl Chain) | Sulfonamide Substituent | NKCC1 Inhibition (%) @ 100 µM |

| 15 | n-butyl | This compound | 6.4 ± 5.3 |

| 17 | n-octyl | NH2-sulfonamide | 24 ± 8.5 |

| 19 | n-butyl | NH-methylsulfonamide | 6.2 ± 5.7 |

| 21 | n-octyl | NH-methylsulfonamide | 20.1 ± 14.7 |

| 23 | n-butyl | COOH | 15.6 ± 5.4 |

| 24 | n-hexyl | This compound | 19.8 ± 5.2 |

| 25 | n-octyl | This compound | 71.7 ± 7 |

High-Throughput Screening (HTS) in Compound Identification for Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds to identify those that interact with a specific biological target. nih.govjapsonline.com This automated process is crucial for finding novel chemical starting points, or "hits," which can then be developed into optimized "leads" through medicinal chemistry. researchgate.net The this compound moiety is a type of scaffold that can be present in the vast chemical libraries screened during HTS campaigns.

The process of HTS involves several stages, including target identification, assay development, and the screening of large compound libraries. nih.gov For instance, a quantitative HTS of over 400,000 compounds was conducted to find inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.gov This screening led to the identification of potent inhibitors, which were then subjected to medicinal chemistry optimization. nih.gov While this specific example identified N-benzyl-2-phenylpyrimidin-4-amine derivatives, it illustrates the power of HTS to uncover novel and active chemical scaffolds from a large and diverse collection of molecules. nih.gov

HTS is not limited to biochemical assays; it can also be applied to cell-based assays to assess a compound's effect in a more biologically relevant context. researchgate.net The ultimate goal of HTS is to increase the efficiency of drug discovery by quickly identifying promising candidates and reducing the time and cost associated with bringing a new drug to market. nih.govresearchgate.net The identification of a compound containing an this compound scaffold through an HTS campaign would mark the beginning of a lead optimization process, where medicinal chemists would work to improve its potency, selectivity, and drug-like properties. researchgate.net

Pharmacokinetic and Pharmacodynamic Considerations in Derivative Design

When designing this compound derivatives as potential drugs, careful consideration of their pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential. Pharmacokinetics describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics describes how the drug affects the body. acs.org

In the design of novel therapeutics, achieving a desirable PK profile is a major goal. For example, N-methylated compounds are often designed because they can have better pharmacokinetic properties than their secondary amide counterparts. mdpi.com The metabolic stability of a compound is a key PK parameter. In the development of NKCC1 inhibitors, compounds were incubated with mouse liver homogenates to assess their stability. acs.org This type of assay helps predict how quickly a drug will be broken down in the body, which influences its duration of action.

The this compound group itself can influence the PK properties of a molecule. As a bioisosteric replacement for other functional groups like ureas or carbamates, it can alter a compound's solubility, membrane permeability, and metabolic profile. researchgate.net For example, the drug mesulergine, an this compound derivative, is known to be demethylated in the brain to exert its dopamine (B1211576) agonistic effects, highlighting the role of metabolism in its mechanism of action.

Computational Chemistry Approaches for N,n Dimethylsulfamide Systems

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations have been pivotal in understanding the complex reaction mechanisms involving N,N-Dimethylsulfamide, particularly its transformation into the toxic byproduct N-nitrosodimethylamine (NDMA) during water treatment processes. acs.orgnih.gov These computational approaches allow for the study of short-lived, high-energy intermediates and transition states that are often inaccessible through experimental techniques alone. nih.govacs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a primary tool for investigating the reactions of this compound. researchgate.netmdpi.com For instance, DFT calculations have been used to explore the mechanism of NDMA formation from DMS during ozonation in the presence of bromide. acs.orgresearchgate.net Studies have shown that the reaction is catalyzed by bromide, which is first oxidized by ozone to form hypobromous acid (HOBr). researchgate.net This HOBr then reacts with the deprotonated form of DMS. acs.orgresearchgate.net

DFT calculations have been employed to determine the pKa of DMS, with computed values of 10.3 ± 1 corroborating experimental findings of 10.4. acs.org This is a crucial parameter, as the deprotonated DMS anion (DMS⁻) is significantly more reactive towards HOBr than the neutral DMS molecule. acs.org The M05 functional, in particular, has been noted for its good performance in calculating reaction energies and barrier heights for systems involving ozone. acs.org Natural Population Analysis (NPA) calculations have revealed that the negative charge in the brominated DMS anion (Br-DMS⁻) is localized on the bromine-substituted nitrogen atom, making it susceptible to attack by ozone. acs.org

Energetic Landscape Mapping of Reaction Pathways

Computational studies have mapped out the energetic landscape of the reaction pathways for the transformation of this compound. This involves calculating the Gibbs free energies of reaction (ΔGaq,rxn) and activation for each elementary step. acs.org For the reaction of the deprotonated DMS anion with HOBr, the calculated ΔGaq,rxn is -17.9 kcal/mol, indicating a thermodynamically favorable and irreversible reaction. acs.org

The subsequent reaction of the Br-DMS⁻ anion with ozone leads to the formation of a key intermediate, which can then decompose through two competing channels: one leading to the formation of NDMA and the other to non-NDMA products. acs.orgacs.org This branching is crucial in explaining the experimentally observed partial yields of NDMA (54%) and nitrate (B79036) (39%). acs.org The intermediate is described as a loosely bound complex between an electrophilic nitrosyl bromide (BrNO) molecule and an electron-rich dimethylaminosulfinate fragment. nih.govacs.orgresearchgate.net

Transition State Analysis

The identification and characterization of transition states are fundamental to understanding reaction kinetics. For the transformation of this compound, transition state searches have been conducted to calculate activation free energies. acs.org For some of the very fast reaction steps involving loosely bound solvated clusters, finding true saddle points was considered impractical. acs.org However, for other key steps, such as the initial bromination and subsequent reactions, transition structures were successfully located. acs.org

Intrinsic Reaction Coordinate (IRC) calculations have been used to confirm that the identified transition structures connect the correct reactants and products along the reaction pathway. acs.orgrsc.org For certain steps, the explicit inclusion of water molecules in the computational model was found to be crucial for accurately determining the activation free energy. acs.org For example, the activation free energy for the reaction of neutral DMS with HOBr was estimated to be 17.9 kcal mol⁻¹ with the inclusion of three explicit water molecules. acs.org

Molecular Modeling and Docking Studies for Biological Interactions

While specific molecular modeling and docking studies focusing solely on this compound are not extensively documented in the provided search results, the principles of these techniques are widely applied to structurally related sulfonamides to explore their biological activities. Such studies are crucial in drug discovery and design, helping to understand how molecules like this compound and its derivatives might interact with biological targets such as enzymes. For example, molecular docking has been used to study the inhibitory properties of novel benzylsulfamides against carbonic anhydrase. acgpubs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While specific QSAR models developed exclusively for this compound were not found, the compound is relevant in the context of broader QSAR studies on the formation of toxic disinfection byproducts. nih.gov For instance, QSAR and Quantitative Structure-Toxicity Relationship (QSTR) modeling have been used to rank the human health impact of transformation products of various chemicals, including those structurally related to DMS precursors. nih.gov These models can help predict the potential for NDMA formation from various precursors under different treatment conditions. nih.gov

Prediction of Transformation Products

Computational methods are increasingly used to predict the transformation products of organic compounds in various environmental and engineered systems. nih.govacs.org For this compound, quantum chemical calculations have been instrumental in predicting and rationalizing the formation of its major transformation product, NDMA, during ozonation in the presence of bromide. researchgate.netresearchgate.net These computational models can provide mechanistic insights into how parent compounds are transformed, identifying reactive sites and predicting the evolution of products over time. nih.gov

By combining information on reaction kinetics and mechanisms, it is possible to develop models that predict the fate of micropollutants like this compound during water treatment. researchgate.net Rule-based pathway generators, which use a set of predefined reaction rules, can also be employed to predict the transformation products of micropollutants during oxidation processes like ozonation. acs.org

Analytical Chemistry Techniques for the Determination of N,n Dimethylsulfamide

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a cornerstone for the analysis of N,N-Dimethylsulfamide in aqueous samples. nih.gov This technique offers a combination of high separation efficiency, sensitivity, and selectivity, making it ideal for detecting polar compounds like DMS, which are often present at low concentrations in complex environmental matrices.

A key advantage of UPLC-MS/MS is the minimal sample preparation required, often limited to the addition of an internal standard followed by direct injection. nih.gov This high-throughput approach is suitable for routine laboratory analysis, with a single sample analysis achievable in as little as four minutes. nih.gov The method has been successfully applied to the examination of hundreds of samples from drinking water, surface water, and groundwater. nih.govresearchgate.net

The high sensitivity of UPLC-MS/MS allows for the detection of DMS at nanogram-per-liter (ng/L) levels. nih.govresearchgate.net For instance, a limit of detection (LOD) of 10 ng/L has been reported with direct injection into the UPLC-MS/MS system. nih.govresearchgate.net This level of sensitivity is critical for monitoring compliance with water quality standards and for understanding the environmental prevalence of this contaminant. In one study, approximately 65% of analyzed water samples contained measurable amounts of DMS, with concentrations reaching up to 63 µg/L. nih.govresearchgate.net

The selection of appropriate chromatographic conditions is vital for the successful separation of the highly polar DMS from matrix interferences. Reversed-phase chromatography is a common approach, and specific columns, such as those with porous graphitic carbon (Hypercarb), have been shown to be effective for retaining and separating DMS. researchgate.net The mobile phase typically consists of a gradient of water and an organic solvent like methanol, often with additives such as formic acid to improve ionization efficiency. researchgate.net

The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and reduces the likelihood of false positives. This involves monitoring specific precursor-to-product ion transitions for both DMS and its isotopically labeled internal standard.

Solid Phase Extraction (SPE) Coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the analysis of this compound at ultra-trace levels, a pre-concentration step is often necessary to enhance the sensitivity of the analytical method. Solid Phase Extraction (SPE) is a widely used sample preparation technique that, when coupled with LC-MS/MS, provides a robust method for the determination of DMS in groundwater and other aqueous samples. uni-due.de While direct injection UPLC-MS/MS is sensitive, SPE can further lower the limits of detection, which is particularly important when analyzing samples with very low contaminant concentrations or when needing to meet stringent regulatory limits. uni-due.decolab.ws

The development of an effective SPE method for a polar compound like DMS requires careful selection of the sorbent material. Carbon-based materials have proven to be particularly effective. uni-due.de A thoroughly validated extraction protocol using ENVI-Carb Plus cartridges has demonstrated high extraction recoveries, close to 100%, for DMS from groundwater samples. uni-due.de This high recovery ensures that the pre-concentration step is efficient and does not lead to significant loss of the analyte.

The primary advantage of incorporating SPE is the ability to achieve significantly lower quantification limits. For example, an SPE-LC-MS/MS method has been reported to achieve a quantification limit of around 0.003 µg/L (or 3 ng/L) for DMS in groundwater. uni-due.decolab.ws This is a substantial improvement over the direct injection methods and allows for the quantification of DMS at nano-scale concentrations. uni-due.de

The SPE procedure typically involves passing a known volume of the water sample through the conditioned SPE cartridge. The analyte is retained on the sorbent while the majority of the sample matrix passes through. The cartridge is then washed to remove any weakly bound interferences, and the analyte is eluted with a small volume of an appropriate solvent. This eluate is then analyzed by LC-MS/MS. This process not only concentrates the analyte but also provides a clean-up step, which can help to reduce matrix effects during the MS analysis. nih.gov

Method Development and Validation for Trace Analysis

The development and validation of analytical methods for the trace analysis of this compound are critical to ensure the reliability and accuracy of the data generated. This process involves optimizing various parameters of the analytical system and demonstrating that the method is fit for its intended purpose.

The use of an internal standard is a fundamental practice in quantitative mass spectrometry to compensate for variations in sample preparation, injection volume, and instrument response. nih.govnih.gov For the analysis of DMS, an isotopically labeled analog, such as this compound-d6, is the ideal internal standard. researchgate.netmedchemexpress.com This is because its chemical and physical properties are nearly identical to the native analyte, and it will therefore behave similarly during extraction, chromatography, and ionization. wikipedia.org

The internal standard is added to the sample at a known concentration before any sample preparation steps. nih.gov The quantification of the native DMS is then based on the ratio of its peak area to that of the internal standard. This approach effectively corrects for any losses during sample workup and compensates for signal suppression or enhancement in the ion source of the mass spectrometer. The use of an isotopically labeled internal standard is a key component of robust and accurate quantification, especially in complex matrices like surface water and groundwater. nih.govresearchgate.net

Matrix effects are a significant challenge in LC-MS/MS analysis, particularly when analyzing trace levels of compounds in complex environmental samples. nih.gov These effects arise from co-eluting matrix components that can either suppress or enhance the ionization of the target analyte in the electrospray ionization (ESI) source, leading to inaccurate quantification. nih.gov For polar compounds like DMS, which are often analyzed by direct injection of large sample volumes, the potential for matrix effects is high. nih.gov

Several strategies are employed to compensate for matrix effects in DMS analysis. The most effective approach is the use of an isotopically labeled internal standard, as its ionization is affected in the same way as the native analyte, thus providing reliable correction. nih.govresearchgate.net

Another strategy is the standard addition method (SAM). researchgate.net In this method, the sample is spiked with known concentrations of the analyte, and the resulting response is used to determine the initial concentration in the unspiked sample. This method is highly effective at compensating for matrix effects but is more time-consuming and less practical for high-throughput analysis.

Chromatographic separation can also be optimized to separate DMS from the majority of the matrix components, thereby reducing their influence on ionization. nih.gov Additionally, sample preparation techniques like SPE can help to remove interfering matrix components before analysis. uni-due.de A study examining matrix effects in groundwater and surface water found that for a large suite of pesticide metabolites, including compounds similar to DMS, matrix effects were moderate (±20%) for the majority of analytes when compared to drinking water. bioanalysis-zone.com

Advanced Detection and Quantification Strategies

Beyond routine monitoring, advanced analytical strategies are employed for a more in-depth understanding of the fate of this compound and for non-targeted screening of its transformation products.

High-Resolution Mass Spectrometry (HRMS) offers the capability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This "exact mass" measurement allows for the determination of the elemental composition of an unknown compound, which is invaluable for the identification of transformation products of DMS that may be formed during water treatment processes. uni-due.deacs.org For example, HRMS has been instrumental in studying the formation of N-nitrosodimethylamine (NDMA) from DMS during ozonation. acs.org Time-of-flight (TOF) mass analyzers are a common type of HRMS instrument used for this purpose. uni-due.de

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and offers the highest level of accuracy and precision in quantification. wikipedia.org This technique involves the use of an isotopically enriched standard, such as this compound-d6. medchemexpress.com By measuring the change in the isotopic ratio of the analyte after the addition of the enriched standard, a very accurate determination of the analyte's concentration can be made. wikipedia.org IDMS is particularly useful for reference material certification and for high-accuracy studies where minimizing measurement uncertainty is paramount.

Non-targeted screening approaches using techniques like LC-HRMS/MS are being increasingly used to identify a broad range of micropollutants and their transformation products in environmental samples without prior knowledge of their presence. nih.gov In such studies, advanced data processing tools are used to mine the complex datasets for potential compounds of interest. However, quantification without authentic standards remains a challenge. One study benchmarked different quantification approaches for non-targeted screening and found that for this compound, the prediction error for its concentration could be as high as a factor of 38 when using the parent compound for quantification, highlighting the complexities and the need for careful validation of such advanced methods. nih.gov

Future Research Directions and Unexplored Avenues in N,n Dimethylsulfamide Chemistry

Novel Synthetic Strategies for N,N-Dimethylsulfamide and its Complex Derivatives

The synthesis of sulfamides, including this compound, is an area of continuous development, driven by the need for more efficient, selective, and environmentally benign methods. While traditional methods often involve the reaction of sulfuryl chloride with dimethylamine (B145610), future research will likely focus on innovative strategies to create both the parent compound and its more complex, functionally diverse derivatives. ontosight.ai

Key future research directions include:

Catalytic Approaches: The development of novel catalytic systems, such as photochemically-mediated nickel catalysis for the N-arylation of sulfamides, presents a promising route for creating complex derivatives under mild conditions. nih.gov This complements existing palladium-catalyzed methods and opens doors to synthesizing a wider array of N-(hetero)aryl sulfamides. nih.govresearchgate.net

Flow Chemistry: The use of microreactor or flow chemistry systems can offer precise control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety (especially when dealing with hazardous intermediates), and easier scalability.

Selective Functionalization: Developing methods for the highly selective functionalization of the sulfamide (B24259) core is crucial. This includes strategies for creating nonsymmetrical N,N'-substituted sulfamides, which have historically been challenging to synthesize with high selectivity and yield. acs.org One reported method involves the fluoride-induced selective deacylation of N,N′-di-(tert-butoxycarbonyl)-protected sulfamides, providing a pathway to differentiate the nitrogen atoms for further modification. acs.org

Green Chemistry Principles: Future syntheses will increasingly incorporate green chemistry principles, such as using less hazardous reagents, employing renewable feedstocks, and minimizing waste generation. This could involve exploring enzymatic or biocatalytic routes for sulfamide bond formation.

Interactive Table: Comparison of Synthetic Approaches for Sulfamide Derivatives

| Method | Key Features | Potential Advantages | Future Research Focus |

| Traditional (e.g., Sulfuryl Chloride) | Reaction of sulfuryl chloride with amines. ontosight.ai | Well-established, readily available starting materials. | Improving selectivity for complex derivatives, reducing hazardous byproducts. |

| Palladium-Catalyzed Cross-Coupling | Forms C-N bonds to create N-aryl sulfamides. researchgate.netresearchgate.net | Good for synthesizing N-aryl and N-heteroaryl derivatives. | Expanding substrate scope, developing more robust catalysts. |

| Photochemically-Mediated Nickel Catalysis | Dual catalytic system using visible light. nih.gov | Mild reaction conditions (room temp), tolerates various functional groups. | Application to a broader range of sulfamides, including secondary sulfamides. |

| Selective Deacylation | Fluoride-induced removal of a single protecting group. acs.org | Enables synthesis of non-symmetrical sulfamides with high selectivity. | Optimization for different protecting groups and substrates. |

Deeper Mechanistic Understanding of Environmental Transformations

This compound (DMS) is recognized as a persistent and mobile organic compound (PMOC) in the environment, often originating from the degradation of fungicides like tolylfluanide. acs.orgresearchgate.net Its presence in groundwater and surface water is a significant concern, primarily because it can act as a precursor to the formation of the carcinogenic compound N-nitrosodimethylamine (NDMA) during water treatment processes, particularly ozonation. acs.orgnih.gov

Future research must focus on:

Elucidating Transformation Pathways: While the bromide-catalyzed formation of NDMA from DMS during ozonation is a known pathway, the complete picture of DMS's environmental fate is still incomplete. researchgate.netacs.org It is known that DMS reacts slowly with ozone directly, and its reaction with hydroxyl radicals does not produce NDMA. acs.orgacs.org The critical step involves the oxidation of bromide to hypobromous acid (HOBr), which then reacts with DMS. acs.orgacs.orgnih.gov

Quantum Chemical Modeling: Advanced computational studies, using methods like quantum chemical computations, can provide profound insights into the reaction mechanisms that are difficult to observe experimentally. acs.orgnih.gov Such studies can clarify the electronic nature, chemical equilibria, and kinetics of elementary reactions, such as the formation of the Br-DMS⁻ intermediate and its subsequent transformation into NDMA. acs.orgnih.gov

Identifying Other Transformation Products: Research should investigate other potential degradation products of DMS under various environmental conditions (e.g., photolysis, microbial degradation) and during different water treatment processes (e.g., chlorination, UV irradiation). acs.orgnih.gov For instance, disinfection with hypochlorous acid converts DMS into unknown products, not NDMA. nih.gov

Impact of Water Matrix: The composition of the water (e.g., presence of natural organic matter, other ions) can significantly influence transformation processes. uni-due.de Understanding these matrix effects is crucial for predicting the fate of DMS in real-world scenarios.

Interactive Table: Key Species in the Ozonation of this compound

| Compound/Species | Role in Transformation | Key Research Finding | Citation |

| This compound (DMS) | Precursor | A degradation product of the fungicide tolylfluanide, found in ground and surface waters. | acs.org |

| Ozone (O₃) | Oxidant | Reacts slowly with DMS directly, but is key in oxidizing bromide. | acs.orgacs.org |

| Bromide (Br⁻) | Catalyst | Presence is necessary for NDMA formation; it is oxidized to HOBr and regenerated during the reaction. | researchgate.netacs.org |

| Hypobromous Acid (HOBr) | Intermediate Oxidant | Formed from bromide oxidation, it reacts rapidly with the deprotonated DMS anion. | acs.orgnih.gov |

| N-Nitrosodimethylamine (NDMA) | Carcinogenic Product | Formed with yields up to 54% from DMS during ozonation in the presence of bromide. | researchgate.netacs.org |

Discovery of New Biological Targets and Therapeutic Applications

The sulfamide functional group is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents. acs.orgajchem-b.comtandfonline.com While this compound itself is primarily studied as an environmental compound and synthetic intermediate, its derivatives hold significant, largely untapped therapeutic potential. ontosight.aiaaronchem.com

Future research avenues include:

Scaffold for Drug Discovery: Using this compound as a scaffold to synthesize libraries of novel compounds for screening against various biological targets. Derivatives have already shown potential as nematicidal agents and intermediates for pharmaceuticals. aaronchem.comnih.gov

Enzyme Inhibition: The sulfamide and sulfonamide moieties are known to inhibit various enzymes. ajchem-b.comresearchgate.netajchem-b.com Future work could explore derivatives of this compound as inhibitors for specific enzyme families, such as protein kinases (e.g., AXL kinase), carbonic anhydrases, or cholinesterases. researchgate.netajchem-b.comtandfonline.comnih.gov

Antimicrobial and Anticancer Agents: Sulfonamides were among the first effective antimicrobial drugs, and this class of compounds continues to be explored for new antimicrobial, antifungal, and anticancer activities. ajchem-b.comresearchgate.netajchem-b.comontosight.ai Research into this compound derivatives could yield novel agents to combat drug-resistant pathogens or target specific cancer cell pathways. ontosight.ai

CNS Disorders: Given that some sulfamide-based compounds have applications in treating central nervous system (CNS) diseases, exploring derivatives for neurological targets is a logical next step. ontosight.ai

Development of Remediation and Mitigation Technologies for Environmental Contamination

The persistence of this compound in water sources and its potential to form NDMA necessitates the development of effective remediation and mitigation technologies. acs.orguva.nl Current drinking water treatment methods like activated carbon filtration, flocculation, and UV irradiation are largely ineffective at removing DMS. acs.orgnih.gov

Priority research areas are:

Advanced Oxidation Processes (AOPs): While ozonation can lead to NDMA formation, investigating modified AOPs (e.g., UV/H₂O₂, UV/chlorine) could lead to the complete mineralization of DMS without forming harmful byproducts.

Bioremediation: The NDMA formed from DMS is known to be biodegradable. acs.orgnih.gov Future research should focus on identifying and cultivating specific microorganisms or microbial consortia capable of degrading the parent DMS molecule itself. This could be applied in biologically active sand or carbon filters.

Adsorptive Materials: Developing novel adsorbent materials with high selectivity and capacity for DMS could provide a viable physical removal method. This could involve functionalized polymers, tailored porous carbons, or other nanomaterials.

Source Control: A key mitigation strategy is preventing DMS from entering water sources in the first place. This involves re-evaluating the use of parent fungicides and developing agricultural practices that minimize runoff and leaching. researchgate.net

Supramolecular Chemistry and Material Science Applications of Sulfamide Analogues

The sulfamide group's ability to act as both a hydrogen bond donor and acceptor makes it an excellent building block for supramolecular chemistry. acs.orgacs.org This opens up exciting possibilities for creating novel materials with tailored properties.

Unexplored avenues include:

Crystal Engineering: The "sulfonamide-crown motif" has been identified as a robust and predictable recognition unit in host-guest complexes. acs.org Exploring the self-assembly of this compound analogues could lead to the design of new crystalline materials, including co-crystals with tunable physical properties.

Polymer Chemistry: Incorporating the this compound moiety into polymer backbones or as pendant groups could impart unique characteristics, such as altered solubility, thermal stability, or the ability to coordinate with metals.

Functional Materials: The unique electronic and structural properties of sulfamides could be harnessed to create functional materials for electronics or sensor applications. ontosight.ai Derivatives of this compound could serve as building blocks for polymers or nanomaterials with interesting optoelectronic properties. ontosight.ai

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from drug discovery to materials science. nih.govacs.org Applying these computational tools to this compound research could significantly accelerate progress.

Future applications include:

Predictive Modeling: ML models can be trained on existing data to predict the properties of new, unsynthesized this compound derivatives. nih.govresearchgate.net This includes predicting biological activity (e.g., identifying potential enzyme inhibitors), toxicity, and physicochemical properties. tandfonline.commdpi.com

De Novo Drug Design: Generative AI models can design novel molecular structures based on desired properties, potentially creating new sulfamide-based drug candidates with high predicted efficacy and selectivity.

Reaction Prediction and Optimization: AI can predict the outcomes of chemical reactions, suggest optimal synthetic routes, and identify the best reaction conditions, making the synthesis of complex this compound derivatives more efficient. nih.gov

Environmental Fate Prediction: ML algorithms could be developed to model the environmental transformation of DMS under different conditions, helping to predict the likelihood of NDMA formation in various water sources.

Interactive Table: Potential AI/ML Applications in this compound Research

| Application Area | AI/ML Technique | Potential Outcome |

| Drug Discovery | Gradient Boosting, Random Forest, Neural Networks. tandfonline.comresearchgate.net | Prediction of active compounds against targets like BChE; design of novel inhibitors. |

| Materials Science | Supervised Learning. acs.org | Prediction of co-crystal formation and material properties. |

| Synthesis | Generative Models, Regression Algorithms. | Design of efficient synthetic pathways and optimization of reaction conditions. |

| Environmental Science | Classification & Regression Models. | Prediction of degradation pathways and formation of transformation products like NDMA. |

Q & A

Basic Research Questions

Q. How can researchers detect and quantify N,N-Dimethylsulfamide (DMS) in environmental water samples?

- Methodology : Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is recommended for sample preparation to isolate DMS from complex matrices. Proficiency testing data (e.g., control values of 0.770 ± 0.154 µg/l) highlight the importance of method validation using accredited laboratory protocols to ensure accuracy . Quality assurance measures, such as spiked recovery experiments and internal standard calibration, should be incorporated to address matrix effects.

Q. What experimental factors influence the stability of DMS in environmental matrices?

- Methodology : Assess stability under varying pH (e.g., 6–10), temperature (4–25°C), and storage conditions (e.g., presence/absence of light). DMS degradation is minimal at neutral pH but accelerates under alkaline conditions due to hydrolysis. Matrix composition (e.g., dissolved organic matter) can also affect stability, necessitating controlled laboratory studies with simulated environmental conditions .

Advanced Research Questions

Q. How should researchers design experiments to study NDMA formation from DMS during ozonation?

- Methodology :

- Variables : pH (6–9), bromide concentration (0–1 mg/L), ozone dosage (0.5–5 mg/L), and reaction time (0–30 min).

- Analytical Techniques : Use gas chromatography-mass spectrometry (GC-MS) for NDMA quantification and kinetic modeling to correlate DMS degradation with NDMA yield.

- Key Findings : Bromide acts as a catalyst, increasing NDMA yields by up to 54% via hypobromous acid (HOBr) intermediacy. At pH 8, apparent rate constants for Br-DMS formation exceed 3×10⁴ M⁻¹s⁻¹ .

Q. What computational approaches elucidate the bromide-catalyzed mechanism of NDMA formation from DMS?

- Methodology : Combine density functional theory (DFT) calculations with stopped-flow kinetics to model reaction pathways. Quantum chemical studies reveal that Br-DMS(-) reacts with ozone to form a nitrosyl bromide intermediate, which undergoes intramolecular rearrangement to NDMA. Computational energy profiles (e.g., exothermic NDMA pathway vs. entropy-driven side reactions) explain product distributions observed experimentally .

Q. How can researchers resolve contradictions in NDMA yields from DMS under varying ozonation conditions?

- Methodology :

- Contradiction : NDMA yields range from <5% (bromide-free systems) to >50% (bromide-rich systems).

- Resolution : Conduct controlled experiments with bromide-spiked vs. bromide-free water. Kinetic modeling confirms bromide’s catalytic role by regenerating HOBr during ozonation. Discrepancies in yields may arise from competing reactions with hydroxyl radicals (•OH), which degrade DMS without forming NDMA .

Q. What strategies are effective for integrating experimental and computational data to study DMS transformation pathways?

- Methodology :

- Step 1 : Validate proposed mechanisms (e.g., bromide-catalyzed pathway) using isotopic labeling (¹⁵N-DMS) and intermediate trapping.

- Step 2 : Compare experimental rate constants (e.g., k = 7.1×10⁸ M⁻¹s⁻¹ for HOBr-DMS reaction) with DFT-predicted transition-state energies.

- Step 3 : Use Marcus theory to reconcile kinetic data with electronic parameters (e.g., charge transfer in Br-DMS(-)-ozone complexes) .

Q. What are the long-term environmental fate and monitoring challenges for DMS and its NDMA byproduct?

- Methodology :

- Field Monitoring : Deploy LC-MS/MS and passive samplers in groundwater systems to track DMS mobility. Danish studies highlight DMS’s persistence in aquifers, with delayed detection due to limited historical monitoring .